Methyl 3,6-difluoropicolinate
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Overview
Description
Methyl 3,6-difluoropicolinate, also known as methyl 3,6-difluoro-2-pyridinecarboxylate, is an organic compound with the molecular formula C7H5F2NO2. It is a derivative of picolinic acid, where the hydrogen atoms at positions 3 and 6 on the pyridine ring are replaced by fluorine atoms. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,6-difluoropicolinate can be synthesized through several methods. One common approach involves the reaction of 3,6-difluoropyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The compound is often produced in large quantities for use in the synthesis of active pharmaceutical ingredients and agrochemical products .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,6-difluoropicolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 3,6-difluoropicolinic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted picolinates with various functional groups.
Hydrolysis: 3,6-difluoropicolinic acid.
Reduction: 3,6-difluoropicolinyl alcohol.
Scientific Research Applications
Methyl 3,6-difluoropicolinate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of enzyme inhibitors and receptor modulators.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: this compound is utilized in the production of herbicides, fungicides, and insecticides.
Mechanism of Action
The mechanism of action of methyl 3,6-difluoropicolinate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The fluorine atoms enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation. The molecular targets and pathways involved vary based on the specific drug or agrochemical synthesized from this intermediate.
Comparison with Similar Compounds
Methyl 3,5-difluoropicolinate: Similar structure but with fluorine atoms at positions 3 and 5.
Methyl 3,4-difluoropicolinate: Fluorine atoms at positions 3 and 4.
Methyl 3,6-dichloropicolinate: Chlorine atoms instead of fluorine at positions 3 and 6.
Uniqueness: Methyl 3,6-difluoropicolinate is unique due to the specific positioning of fluorine atoms, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable intermediate in the synthesis of specialized compounds .
Properties
IUPAC Name |
methyl 3,6-difluoropyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVANDMZFUYMKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673213 |
Source
|
Record name | Methyl 3,6-difluoropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214336-10-3 |
Source
|
Record name | Methyl 3,6-difluoropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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